1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one
Description
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one is a substituted enone featuring a 2-methoxyphenyl group at position 1 and a branched dimethyloctenyl chain at position 2. Its α,β-unsaturated ketone (enone) system enables conjugation, making it reactive toward nucleophilic additions (e.g., Michael additions) and influencing its electronic properties. The 2-methoxy substituent on the aromatic ring may participate in hydrogen bonding or steric interactions, while the dimethyloctenyl chain contributes to hydrophobicity and conformational flexibility .
Properties
CAS No. |
646522-93-2 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3,7-dimethyloct-6-en-1-one |
InChI |
InChI=1S/C17H24O2/c1-13(2)8-7-9-14(3)12-16(18)15-10-5-6-11-17(15)19-4/h5-6,8,10-11,14H,7,9,12H2,1-4H3 |
InChI Key |
DSWJJJPICKNGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3,7-dimethyloct-6-en-1-ol.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Catalysis: The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ketone.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Effects: The compound’s effects are mediated through its ability to bind to and alter the activity of its molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from the combination of its substituents. Below is a comparative analysis with structurally related enones and aryl ketones:
Physicochemical Properties
- Lipophilicity: The dimethyloctenyl chain in the target compound likely increases logP compared to simpler analogs (e.g., 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone) .
- Solubility : The absence of polar groups (e.g., hydroxyl) may reduce aqueous solubility relative to 6-Hydroxy-6-(3-methoxyphenyl)hex-1-EN-3-one .
Research Implications
- Synthetic Applications: The branched chain in the target compound could serve as a precursor for terpenoid-like molecules, leveraging its hydrophobicity for lipid-based drug formulations.
- Pharmacological Studies : Comparative studies with halogenated analogs (e.g., ) may reveal trade-offs between electron-withdrawing substituents and bioavailability .
- Crystallography : Hydrogen-bonding patterns of the 2-methoxyphenyl group could be studied using SHELX refinements, as seen in analogous structures .
Biological Activity
1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one, also known as a methoxy-substituted phenyl compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C17H24O2 and a molecular weight of 260.371 g/mol, exhibits structural characteristics that may contribute to various pharmacological effects.
- Molecular Formula : C17H24O2
- Molecular Weight : 260.371 g/mol
- CAS Number : 646522-93-2
Biological Activity Overview
Research indicates that compounds similar to 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one can exhibit a range of biological activities including:
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess significant antioxidant capabilities, which can protect against oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Preliminary studies have shown potential antimicrobial effects against various pathogens.
Antioxidant Activity
A study conducted by researchers evaluated the antioxidant potential of methoxy-substituted phenolic compounds. The results indicated that these compounds exhibited a significant ability to scavenge free radicals and reduce oxidative stress markers in vitro. The mechanism was attributed to the ability of the methoxy group to donate electrons, stabilizing free radicals effectively.
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one was tested for its ability to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages. The results demonstrated that this compound significantly reduced NO levels, suggesting a potent anti-inflammatory effect mediated by the inhibition of iNOS expression.
Antimicrobial Activity
Research published in Phytochemistry explored the antimicrobial properties of various phenolic compounds. The study revealed that 1-(2-Methoxyphenyl)-3,7-dimethyloct-6-EN-1-one exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. The compound's mechanism of action was hypothesized to involve disruption of bacterial cell membranes.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
